molecular formula C15H18N2O6S B511598 (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid CAS No. 873577-79-8

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B511598
CAS RN: 873577-79-8
M. Wt: 354.4g/mol
InChI Key: AAPPOHWJHZRCNH-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MS049 and falls under the category of small-molecule inhibitors. It is used in various fields of research, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid involves the inhibition of a key enzyme, which is involved in the biosynthesis of prostaglandins. The inhibition of this enzyme leads to a decrease in the production of prostaglandins, which are known to promote inflammation and cancer growth. Additionally, the compound has been found to inhibit the activity of a specific protein, which is involved in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid have been extensively studied. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. It has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Moreover, the compound has been shown to decrease the risk of cardiovascular diseases by reducing the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid has several advantages for lab experiments. It is a small-molecule inhibitor, which makes it easy to administer and study. Additionally, it has a high specificity towards its target enzyme and protein, making it a potent inhibitor. However, the compound has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid. One of the directions is to study its efficacy in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Moreover, the development of more potent and selective inhibitors based on the structure of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is also a promising future direction.
Conclusion:
In conclusion, (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a potent small-molecule inhibitor that has shown promising outcomes in scientific research. Its synthesis method has been optimized to ensure high yield and purity of the compound. The compound has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and preventing cardiovascular diseases. The mechanism of action involves the inhibition of key enzymes and proteins involved in the development of these diseases. The compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for research on (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid, which can lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid involves the reaction of morpholine-4-sulfonic acid with 4-bromoaniline to form the intermediate product, which is then reacted with ethyl 3-methyl-4-oxobutanoate to produce the final compound. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid has been widely used in scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and preventing cardiovascular diseases. The compound has been tested in various preclinical models, and the results have shown promising outcomes.

properties

IUPAC Name

(Z)-3-methyl-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)24(21,22)17-6-8-23-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPPOHWJHZRCNH-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid

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